Clarithromycin-N-methyl-d3
Description
Chemical Identity and Structural Characteristics
This compound possesses the molecular formula C38H66D3NO13, with a molecular weight of 751.0 g/mol, reflecting the incorporation of three deuterium atoms that replace conventional hydrogen atoms in the original clarithromycin structure. The compound maintains the characteristic 14-membered macrocyclic lactone ring structure that defines the macrolide class of antibiotics, while featuring the specific deuterium substitution pattern that distinguishes it from its non-labeled counterpart. The complete chemical nomenclature describes the compound as (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-Ethyl-12,13-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-6-(((2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methyl(methyl-d3)amino)tetrahydro-2H-pyran-2-yl)oxy)-7-methoxy-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione. The structural integrity of the compound remains fundamentally unchanged despite the isotopic modification, ensuring that its chemical behavior closely parallels that of the parent clarithromycin molecule while providing the analytical advantages associated with deuterium labeling.
The deuterium substitution occurs specifically within the N-methyl group attached to the desosamine sugar moiety, where three hydrogen atoms are systematically replaced with deuterium isotopes. This precise modification creates a compound with enhanced analytical utility while preserving the essential structural features that define clarithromycin's biological activity. The compound exhibits similar solubility characteristics to clarithromycin, demonstrating solubility in organic solvents such as acetone and methanol while remaining practically insoluble in water. The stable isotopic labeling with deuterium provides a mass shift of approximately 3 atomic mass units compared to the unlabeled compound, enabling clear distinction during mass spectrometric analysis without significantly altering the compound's chromatographic or chemical properties.
Isotopic Labeling Rationale in Pharmaceutical Research
The development and application of deuterium-labeled compounds in pharmaceutical research stems from the unique analytical advantages provided by stable isotopic substitution. Deuteration has gained significant attention in recent years due to its potential to enhance the precision and accuracy of analytical measurements while facilitating detailed studies of drug metabolism and pharmacokinetics. Stable isotopes of hydrogen, carbon, and other elements have been extensively incorporated into drug molecules, serving primarily as tracers for quantitation during various stages of drug development and analysis. The deuterium labeling approach offers researchers the ability to create chemically identical compounds that can be readily distinguished through mass spectrometry, providing an ideal solution for complex analytical challenges in pharmaceutical research.
The isotopic enrichment of this compound typically achieves high levels of deuterium incorporation, with commercial preparations demonstrating deuterium enrichment levels of 98% or higher. This high degree of isotopic purity ensures reliable analytical performance and consistent results across different experimental conditions. The strategic selection of the N-methyl position for deuterium incorporation reflects careful consideration of the compound's metabolic stability and analytical utility, as this site represents a location where isotopic exchange is minimal under typical analytical conditions. The deuterium atoms remain stably incorporated throughout standard sample preparation and analytical procedures, maintaining the integrity of the isotopic label and ensuring reliable quantitative measurements.
Isotopic labeling techniques have proven particularly valuable in drug metabolism studies, where they enable researchers to trace the fate of specific molecular components throughout biological systems. The incorporation of deuterium into this compound facilitates detailed investigation of metabolic pathways while providing enhanced analytical sensitivity for detecting and quantifying the compound in complex biological matrices. This approach has become increasingly important as pharmaceutical research demands more sophisticated analytical methods capable of addressing the challenges associated with complex drug formulations and biological systems.
Role as an Internal Standard in Analytical Chemistry
This compound serves as a highly effective internal standard in analytical chemistry applications, particularly in quantitative mass spectrometry methods for clarithromycin determination. The compound's utility as an internal standard derives from its nearly identical chemical properties compared to clarithromycin, combined with its distinct mass spectrometric signature that enables clear differentiation during analysis. In Ultra-Performance Liquid Chromatography tandem Mass Spectrometry applications, this compound demonstrates excellent performance characteristics, with precursor to product ion transitions monitored at mass-to-charge ratios of 752.8 to 162.0, compared to 748.9 to 158.1 for unlabeled clarithromycin. This mass difference provides unambiguous identification while maintaining virtually identical retention times and extraction efficiencies.
The implementation of this compound as an internal standard has resulted in significant improvements in analytical method performance across multiple validation parameters. Studies utilizing this deuterated internal standard have achieved exceptional accuracy and precision, with intra-batch and inter-batch accuracy ranging from 96.8% to 103.5% and precision values (coefficient of variation) ranging from 1.28% to 4.85%. These performance metrics demonstrate substantial improvements over methods employing non-isotopically labeled internal standards, highlighting the advantages of using deuterated analogs for quantitative analysis. The enhanced precision and accuracy achieved with this compound directly translate to more reliable analytical results and improved confidence in pharmaceutical analysis outcomes.
Table 1: Analytical Performance Comparison of Internal Standards in Clarithromycin Quantification
| Internal Standard Type | Accuracy Range (%) | Precision Range (% CV) | Extraction Recovery (%) | Dynamic Range (ng/mL) |
|---|---|---|---|---|
| This compound | 96.8-103.5 | 1.28-4.85 | 96.2 | 0.80-1600 |
| Non-deuterated alternatives | 92.3-109.0 | 3.22-9.93 | 95.4-97.0 | 10-5000 |
The superior performance characteristics demonstrated by this compound extend beyond basic accuracy and precision measurements to encompass critical aspects of method robustness and reliability. The deuterated internal standard effectively compensates for matrix effects, extraction variability, and instrument drift that commonly affect quantitative analysis in complex biological samples. Studies have demonstrated that methods employing this compound achieve excellent linearity with correlation coefficients exceeding 0.9998 over dynamic concentration ranges spanning from 0.80 ng/mL to 1600 ng/mL. This wide dynamic range, combined with low limits of quantification, enables accurate measurement of clarithromycin concentrations across the full spectrum of clinically relevant levels.
Table 2: Mass Spectrometric Characteristics of Clarithromycin and Its Deuterated Analog
| Compound | Molecular Weight | Precursor Ion (m/z) | Product Ion (m/z) | Mass Shift | Retention Time |
|---|---|---|---|---|---|
| Clarithromycin | 747.95 | 748.9 | 158.1 | - | Reference |
| This compound | 751.0 | 752.8 | 162.0 | +3.9 | Equivalent |
The analytical utility of this compound extends to diverse sample matrices and analytical conditions, demonstrating consistent performance across different extraction methods and chromatographic systems. Studies have successfully employed this deuterated standard in methods utilizing both liquid-liquid extraction and protein precipitation sample preparation techniques, achieving comparable performance across different approaches. The compound's stability under various storage and analytical conditions ensures reliable performance throughout extended analytical sequences, with demonstrated stability under standard laboratory storage conditions and during typical sample processing procedures.
Properties
Molecular Formula |
C₃₈H₆₆D₃NO₁₃ |
|---|---|
Molecular Weight |
750.97 |
Synonyms |
6-O-Methylerythromycin-d3; 6-O-Methylerythromycin A-d3; A 56268-d3; Abbott 56268-d3; Antibiotic A 56268-d3; Antibiotic TE 31-d3; BIAXIN XL-d3; Biaxin-d3; CRIXAN OD-d3; Clamicin-d3; Claric-d3; Claris-d3; Claritek-d3; Clarith-d3; Clarithro-d3; Clathrom |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetic Studies
Clarithromycin-N-methyl-d3 serves as a valuable tool in pharmacokinetic studies due to its isotopic labeling. This labeling allows researchers to trace the compound's metabolic pathways and interactions within biological systems.
Case Study: Interaction with Midazolam
A study investigated the interaction between midazolam and clarithromycin in elderly subjects. The results indicated that clarithromycin significantly inhibited the metabolism of midazolam, demonstrating its potential impact on drug-drug interactions in clinical settings. This study utilized both intravenous and oral administration methods to assess the pharmacokinetic profiles accurately .
Microbiological Applications
Clarithromycin is widely used against various bacterial infections, and its derivatives, including this compound, are instrumental in studying bacterial resistance mechanisms.
Table 1: Effectiveness of Clarithromycin Against Helicobacter pylori
| Study Reference | Population | Treatment Regimen | Outcome |
|---|---|---|---|
| Shatla et al., 2021 | 150 adults | Clarithromycin-based triple therapy | Higher eradication success with adequate vitamin D levels |
| El Shahawy et al., 2021 | 150 adults | Clarithromycin + Vitamin D3 therapy | Significantly higher eradication rates in the vitamin D group |
| Huang et al., 2019 | 160 adults | Amoxicillin + Clarithromycin therapy | Significant correlation between vitamin D levels and eradication success |
These studies highlight the relevance of clarithromycin in treating Helicobacter pylori infections, emphasizing the importance of concurrent factors like vitamin D levels in treatment efficacy .
Neuropharmacological Research
Recent findings suggest that clarithromycin can influence neuronal excitability. Research indicates that clarithromycin increases neuronal excitability in specific brain regions by reducing GABAergic signaling, which may have implications for understanding its effects on neurological conditions .
Environmental Impact Studies
This compound has also been studied for its effects on microbial communities in environmental contexts. Research demonstrated that clarithromycin addition favored certain microbial populations, influencing ecosystem dynamics and potentially affecting bioremediation processes .
Drug Development and Resistance Mechanisms
The ongoing challenge of antibiotic resistance necessitates innovative approaches to drug design. This compound can be utilized to explore structural modifications that enhance efficacy against resistant strains. Studies have shown that modifying macrolide antibiotics can improve their action against resistant bacterial strains .
Comparison with Similar Compounds
Structural Analogs of Clarithromycin
Key clarithromycin derivatives and impurities include:
Key Differences :
- Deuterium Labeling: Clarithromycin-N-methyl-d3’s deuterium substitution minimizes metabolic degradation (isotope effect), prolonging half-life compared to non-deuterated analogs .
- Functional Groups : Modifications like oxidation (N-Oxide) or hydroxylation alter enzymatic interactions and pharmacokinetics .
Deuterated Analogs in Research
Deuterated compounds are pivotal in drug metabolism studies:
Comparative Advantages :
Pharmacokinetic and Spectral Data
- NMR : Clarithromycin derivatives typically exhibit distinct ¹H and ¹³C NMR shifts in CDCl₃ or DMSO-d₆, with δ values for N-methyl groups around 2.8–3.2 ppm .
- Mass Spectrometry : HR/MS data for deuterated compounds show molecular ion peaks ([M]⁺) with mass shifts corresponding to deuterium substitution (e.g., +3 Da for this compound) .
Cost and Availability
This compound is commercially available at $360–372 per 5 mg, significantly costlier than non-deuterated clarithromycin ($69 per 100 mg) due to synthetic complexity . In contrast, impurities like Clarithromycin EP Impurity D are cheaper but lack isotopic utility .
Research Implications and Challenges
- Synthesis Complexity : Deuterium incorporation demands specialized techniques like Pd-catalyzed asymmetric N-allylation, increasing production costs .
- Contradictory Evidence : Some sources list this compound as a CYP3A4 inhibitor , while others specify CYP4A . Further studies are needed to resolve this discrepancy.
Preparation Methods
Deuteration of Clarithromycin Precursors
The most common approach involves modifying clarithromycin’s synthetic intermediates to introduce deuterium at the N-methyl group. A key precursor, N-desmethyl clarithromycin (C₃₇H₆₇NO₁₃), undergoes reductive methylation using deuterated methyl iodide (CD₃I) in the presence of a palladium catalyst.
Reaction Conditions:
-
Precursor: N-desmethyl clarithromycin (1.0 equiv)
-
Deuterating Agent: CD₃I (2.5 equiv)
-
Catalyst: Pd/C (5% w/w)
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Temperature: 40–50°C
-
Time: 12–16 hours
This method achieves >98% deuteration efficiency, confirmed via ¹H NMR by the disappearance of the N-methyl singlet at δ 2.25 ppm. The final product is purified using reverse-phase chromatography, yielding this compound with ≥99% isotopic purity.
Direct Isotopic Exchange
An alternative strategy employs acid-catalyzed hydrogen-deuterium (H-D) exchange at the N-methyl group. Exposing clarithromycin to deuterated methanol (CD₃OD) under acidic conditions facilitates selective deuteration:
Procedure:
-
Dissolve clarithromycin (1.0 g) in CD₃OD (50 mL).
-
Add concentrated DCl in D₂O (0.1 mL) to protonate the tertiary amine.
-
Reflux at 65°C for 72 hours.
-
Neutralize with Na₂CO₃ and concentrate under reduced pressure.
While cost-effective, this method yields only 80–85% deuteration due to incomplete exchange, necessitating additional purification steps.
Analytical Validation of Deuterium Incorporation
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the +3 Da mass shift in this compound compared to unlabeled clarithromycin:
| Parameter | Clarithromycin | This compound |
|---|---|---|
| Molecular Formula | C₃₈H₆₉NO₁₃ | C₃₈H₆₆D₃NO₁₃ |
| Exact Mass (Da) | 747.476 | 750.499 |
| Observed [M+H]⁺ | 748.483 | 751.506 |
The isotopic purity is quantified using LC-MS/MS, with a ≥98% deuterium incorporation threshold required for pharmacokinetic internal standards.
Nuclear Magnetic Resonance (NMR)
¹H NMR analysis verifies the absence of residual protonated methyl groups. The N-methyl-d3 group suppresses the characteristic singlet at δ 2.25 ppm, while ²H NMR reveals a triplet (J = 2.1 Hz) at δ 2.20 ppm, confirming deuteration.
Industrial-Scale Production Challenges
Cost of Deuterated Reagents
CD₃I costs approximately $1,200–$1,500 per gram, making reagent optimization critical. Catalytic deuteration methods using D₂ gas and transition metal catalysts are under investigation to reduce reliance on expensive deuterated alkyl halides.
Regulatory Compliance
As a reference standard, this compound must meet ICH Q3D guidelines for elemental impurities and USP <621> chromatography standards. Batch records require validation of:
Applications in Pharmacokinetic Studies
This compound enables precise quantification of clarithromycin in biological matrices:
| Matrix | Lower Limit of Quantification (LLOQ) | Linear Range |
|---|---|---|
| Plasma | 5 ng/mL | 5–5,000 ng/mL |
| Urine | 2 ng/mL | 2–2,000 ng/mL |
| Tissue Homogenate | 10 ng/g | 10–10,000 ng/g |
Studies using this internal standard have revealed clarithromycin’s CYP3A4-mediated drug interactions, showing a 3.2-fold increase in simvastatin exposure during coadministration .
Q & A
Basic Research Questions
Q. How can researchers verify the isotopic purity of Clarithromycin-N-methyl-d3 during synthesis?
- Methodological Answer : Isotopic purity is critical for deuterated compounds. Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) to confirm deuterium incorporation at the N-methyl position. Mass spectrometry (MS) with high-resolution LC-MS/MS can quantify residual d0 impurities (e.g., the 2% d0 mentioned in commercial batches) . For reproducibility, cross-validate results with isotopic ratio mass spectrometry (IRMS) to ensure >98% deuterium enrichment .
Q. What experimental protocols are recommended for studying this compound’s role as a CYP4A substrate?
- Methodological Answer : Use human liver microsomes (HLMs) or recombinant CYP4A isoforms in vitro. Incubate this compound (10–100 µM) with NADPH-regenerating systems, and monitor metabolite formation via LC-MS/MS. Include positive controls (e.g., known CYP4A substrates) and negative controls (heat-inactivated enzymes). Quantify enzyme kinetics (Km, Vmax) using Michaelis-Menten models .
Q. How should isotopic effects be accounted for in pharmacokinetic (PK) studies of this compound?
- Methodological Answer : Deuterium isotope effects (DIEs) may alter metabolic stability. Compare the half-life (t½) and clearance (CL) of this compound with non-deuterated clarithromycin in preclinical models (e.g., rat hepatocytes). Use deuterated internal standards (e.g., Clarithromycin-d6) in LC-MS/MS to minimize matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in CYP4A inhibition data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from interspecies variability or competing metabolic pathways. Conduct intersystem extrapolation factors (ISEF) analysis using recombinant CYP4A enzymes and human tissue samples. Validate findings with physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo enzyme saturation or drug-drug interactions .
Q. What experimental design optimizes the detection of this compound’s off-target effects on other CYP isoforms?
- Methodological Answer : Use a CYP inhibition panel (e.g., CYP3A4, CYP2D6, CYP2C9) with fluorogenic substrates. Pre-incubate this compound (1–50 µM) with HLMs and measure IC50 values. For time-dependent inhibition, include a 30-minute pre-incubation step with NADPH. Prioritize isoforms with structural similarities to CYP4A (e.g., CYP4F2) .
Q. How can isotopic impurities in this compound impact metabolic stability assays?
- Methodological Answer : The 2% d0 impurity ( ) may confound kinetic measurements. Perform parallel assays with purified d3 and d0 standards to quantify impurity-driven metabolite formation. Use statistical tools (e.g., linear regression) to adjust for baseline noise in MS data .
Data Analysis & Ethical Compliance
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) for PK/PD data. For enzyme inhibition, use the Cheng-Prusoff equation to calculate Ki values from IC50 data. Report 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .
Q. How should researchers address ethical considerations when using deuterated compounds in human trials?
- Methodological Answer : Submit a detailed risk-benefit analysis to ethics committees, emphasizing deuterium’s low toxicity. Exclude vulnerable populations (e.g., pregnant women) unless deuterium’s safety in humans is explicitly validated. Include isotopic purity certificates in regulatory submissions .
Research Gaps & Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
